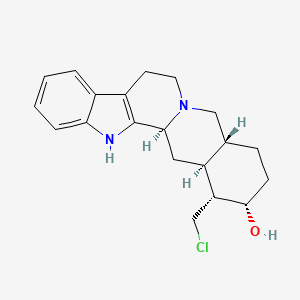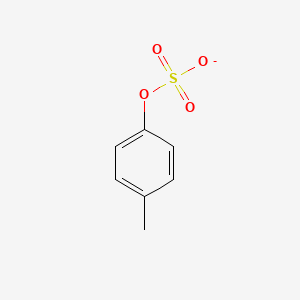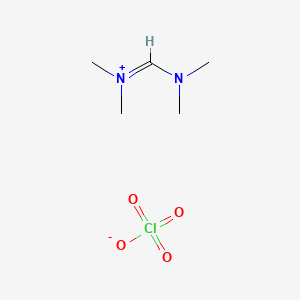
(Dimethylamino)-N,N-dimethylmethaniminium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dimethylamino)-N,N-dimethylmethaniminium perchlorate is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a dimethylamino group and a perchlorate anion, which contribute to its reactivity and functionality.
Preparation Methods
The synthesis of (Dimethylamino)-N,N-dimethylmethaniminium perchlorate typically involves the reaction of dimethylamine with formaldehyde and perchloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
(Dimethylamino)-N,N-dimethylmethaniminium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into other derivatives.
Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
(Dimethylamino)-N,N-dimethylmethaniminium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Dimethylamino)-N,N-dimethylmethaniminium perchlorate involves its interaction with molecular targets through its dimethylamino group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The perchlorate anion also plays a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar compounds to (Dimethylamino)-N,N-dimethylmethaniminium perchlorate include:
- N,N-Dimethyl-4-(dimethylamino)benzylamine
- N,N-Dimethyl-4-(dimethylamino)styrylpyridinium perchlorate These compounds share structural similarities but differ in their specific functional groups and reactivity. This compound is unique due to its specific combination of the dimethylamino group and perchlorate anion, which confer distinct properties and applications .
Properties
CAS No. |
2506-80-1 |
|---|---|
Molecular Formula |
C5H13ClN2O4 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
dimethylaminomethylidene(dimethyl)azanium;perchlorate |
InChI |
InChI=1S/C5H13N2.ClHO4/c1-6(2)5-7(3)4;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PVKMVGFNRMBRSN-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C=[N+](C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
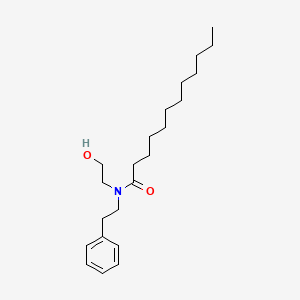
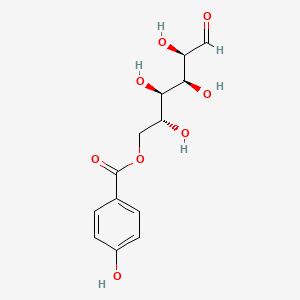
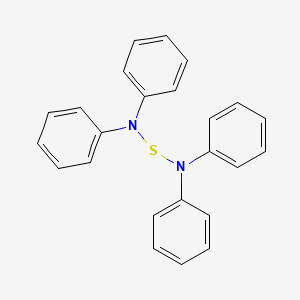
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
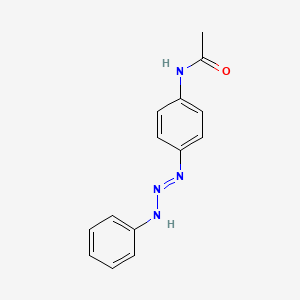

![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
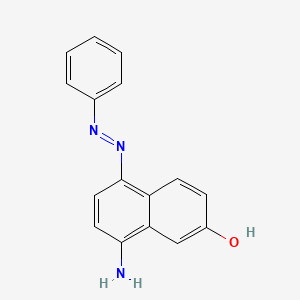
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)

